N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
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Description
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.10414797 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been shown to targetβ-secretase (BACE) , Glycogen Synthase Kinase 3β (GSK3β) , and acetylcholinesterase . These targets are considered promising for the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
Compounds with similar structures have been shown to prevent amyloid beta (aβ) formation through the downregulation of app and bace levels . Furthermore, they have been observed to reduce the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The compound likely affects the amyloidogenic pathway and the tau phosphorylation pathway . The amyloidogenic pathway is involved in the formation of Aβ plaques, a hallmark of AD. The compound’s action on this pathway could lead to a reduction in Aβ plaque formation . The tau phosphorylation pathway is associated with the formation of neurofibrillary tangles in AD. Modulation of this pathway could lead to a decrease in tangle formation .
Result of Action
The compound’s action results in a decrease in Aβ formation and tau phosphorylation . This could potentially lead to a reduction in the formation of Aβ plaques and neurofibrillary tangles, respectively . These effects could potentially slow the progression of AD.
Properties
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-15-9-7-14(8-10-15)12-17-20-21-18(24-17)19-16(22)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOTYHNDRKNEQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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